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Efficacy Comparison: Rucaparib vs. Placebo

The table below summarizes the key efficacy outcomes for rucaparib versus placebo from recent phase II

and III clinical trials.

Overall
Cancer Type Patient . Median PFS Hazard Ratio .
. . Intervention Survival (OS)
& Trial Name Population (Months) (HR) for PFS Data

| Metastatic/Recurrent Endometrial Cancer (Phase II) [1] [2] | Stage III/IV or recurrent disease after 1-2
lines of chemo | Rucaparib (n=39) | 28.1 | 0.45 (95% CI: 0.24-0.87); p=0.02 | Median OS not reached (vs.
28.4 mos with placebo); HR 0.43 (95% CI: 0.18-1.05) | | | | Placebo (n=40) | 8.7 | -- | -- | | Recurrent
Ovarian Cancer (ARIEL3, Phase III) [3] | Platinum-sensitive, after response to platinum-based chemo |
Rucaparib (n=375) | See note below | -- | Final OS: No significant benefit in ITT population. | | | | Placebo
(n=189) | -- | -- | -- | | First-Line Advanced Ovarian Cancer (ATHENA-MONO, Phase III) [4] | Newly
diagnosed, advanced cancer after response to platinum-based chemo | Rucaparib (n=427) | 20.2 (ITT) | 0.53
(95% CI: 0.42-0.69) | Interim OS at 35% maturity: HR 0.83 (95% CI: 0.58-1.17) | | | | Placebo (n=111) | 9.2 |
-- | -=- | | First-Line Advanced Ovarian Cancer (ATHENA-MONO, Phase III) [4] | HRD subgroup |
Rucaparib (n=185) | 31.4 | 0.52 (95% CI: 0.35-0.76) | -- | | | | Placebo (n=49) | 12.0 | -- | -- |
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> Note on ARIEL3 PFS: The ARIEL3 trial demonstrated a significant PFS benefit for rucaparib in a nested
analysis of three populations: BRCA-mutated, homologous recombination deficient (HRD, which includes
the BRCA-mutated group), and the overall intention-to-treat (ITT) group. The reported median PFS was
longer with rucaparib in all these groups compared to placebo [3]. > > HRD: Homologous Recombination

Deficiency.

Experimental Trial Desigh and Methodology

The data presented above comes from high-quality, randomized controlled trials. Here are the key

methodological details:

e Study Design: All cited trials were randomized, double-blind, and placebo-controlled [1] [3] [4].
This is the gold standard for evaluating a new treatment's efficacy.

¢ Participants: Patients had advanced gynecologic cancers (endometrial or ovarian) that had
responded to platinum-based chemotherapy. A key eligibility criterion was having no evidence of
disease progression immediately before starting the trial medication [1] [2].

¢ Intervention and Dosing: Patients were randomized to receive either oral rucaparib (600 mg, twice
daily) or a matching placebo. Treatment continued until disease progression or unacceptable toxicity
occurred [1] [2].

¢ Primary Endpoint: The main goal of these studies was to compare Progression-Free Survival
(PFS), defined as the time from randomization until objective disease progression or death from any
cause [1] [4].

e Statistical Analysis: Efficacy was typically analyzed in predefined patient populations (e.g., ITT,
HRD). The treatment effect is summarized by the Hazard Ratio (HR), where an HR of less than 1
indicates a benefit for rucaparib. A 95% Confidence Interval (Cl) that does not include 1, and a p-
value of less than 0.05, are considered statistically significant [1] [4].

Mechanism of Action: PARP Inhibition in DNA Repair

Rucaparib is a poly(ADP-ribose) polymerase (PARP) inhibitor. It targets PARP-1, PARP-2, and PARP-3
enzymes, which are crucial for repairing single-strand breaks in DNA [2]. The following diagram illustrates

how this mechanism selectively targets cancer cells, particularly those with existing DNA repair defects.
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This concept of killing cancer cells with a pre-existing DNA repair defect (like HRD) while sparing healthy

cells is known as synthetic lethality [2].

Interpretation and Relevance for Professionals

The data consistently shows that rucaparib maintenance therapy significantly delays disease progression
compared to placebo across different settings. The PFS benefit is clinically meaningful, often doubling or
tripling the median PFS. However, the translation of this benefit into an overall survival advantage appears to

be more complex and may be influenced by subsequent therapies received by patients in the control arm [3].

¢ Exploratory Biomarkers: In the endometrial cancer trial, a potential correlation was found between
loss of p53 activity and improved rucaparib response. Interestingly, traditional homologous
recombination biomarkers did not predict response in this cancer type, suggesting the mechanism of
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action in endometrial cancer may involve alternative pathways [1]. This is a key area for future
research.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. A phase Il, randomized, double-blind study of the ... - PubMed [pubmed.ncbi.nim.nih.gov]
2. A phase Il, randomized, double-blind study of the use ... [sciencedirect.com]

3. Rucaparib for maintenance treatment of platinum-sensitive ... [pubmed.ncbi.nim.nih.gov]
4. Rucaparib maintenance for newly diagnosed advanced ... [sciencedirect.com]

To cite this document: Smolecule. [Rucaparib progression-free survival versus placebo]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b007097#rucaparib-

progression-free-survival-versus-placebo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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